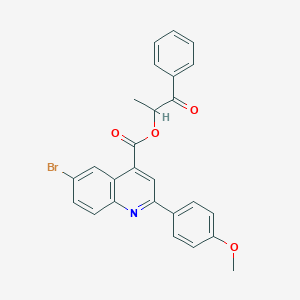![molecular formula C26H24N2O3S2 B431387 12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431387.png)
12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, one synthetic route may involve the use of bromoprop-2-enylsulfanyl as a key intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[740
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound’s properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-bromoprop-2-enylsulfanyl)-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 12,12-dimethyl-4-(3-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
What sets 12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one apart from similar compounds is its specific substitution pattern and the presence of the phenacylsulfanyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H24N2O3S2 |
|---|---|
Molecular Weight |
476.6g/mol |
IUPAC Name |
12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-9-7-8-12-19(16)28-24(30)22-18-13-26(2,3)31-14-21(18)33-23(22)27-25(28)32-15-20(29)17-10-5-4-6-11-17/h4-12H,13-15H2,1-3H3 |
InChI Key |
KTRWBKJKBUZJGT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CC(OC5)(C)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CC(OC5)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)carbonyl]-10H-phenothiazine](/img/structure/B431308.png)
![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B431309.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B431310.png)
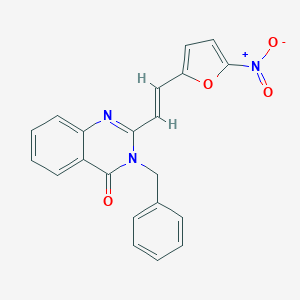
![5,5-Dimethyl-N-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B431313.png)
![Ethyl 5,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B431316.png)
![2-[[5-[bis(4-chlorophenyl)methyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B431318.png)
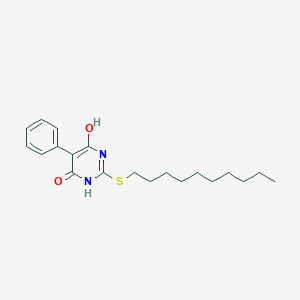
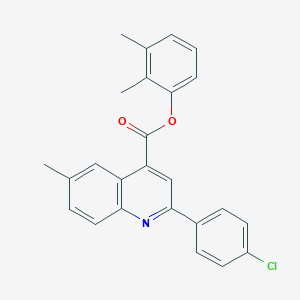
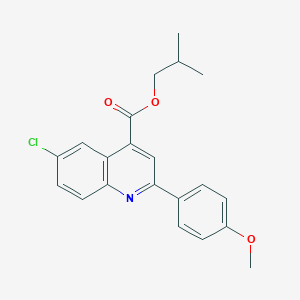
![2-(4-Bromophenyl)-2-oxoethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]-4-quinolinecarboxylate](/img/structure/B431324.png)
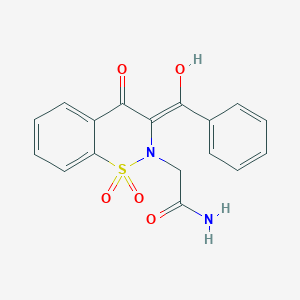
![4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid](/img/structure/B431326.png)
